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Compound of Interest

Compound Name: 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Cat. No.: B1353840 Get Quote

An In-depth Technical Guide to the Structure Elucidation of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals Subject: A

comprehensive guide on the synthesis and structural analysis of 1-(Prop-2-yn-1-yl)pyrrolidin-
2-one, a valuable building block in medicinal chemistry and materials science.

Abstract
1-(Prop-2-yn-1-yl)pyrrolidin-2-one is a heterocyclic compound featuring a lactam ring and a

terminal alkyne functional group. This dual functionality makes it a versatile precursor for

synthesizing a wide range of more complex molecules through reactions like click chemistry,

Sonogashira coupling, and various cycloadditions. Its structure, combining a polar lactam core

with a reactive propargyl group, is of significant interest in the development of novel chemical

probes, pharmaceutical agents, and functional polymers. This document provides a detailed

guide to the synthesis and complete structure elucidation of 1-(Prop-2-yn-1-yl)pyrrolidin-2-
one using modern spectroscopic techniques. It includes a plausible experimental protocol,

predicted analytical data, and a logical workflow for structural verification.

General Information and Physicochemical
Properties
The fundamental properties of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one are summarized below.

These values are critical for handling, characterization, and experimental design.
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Property Value

IUPAC Name 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Synonyms N-Propargyl-2-pyrrolidinone

CAS Number 766-61-0

Molecular Formula C₇H₉NO

Molecular Weight 123.15 g/mol

Appearance Expected to be a colorless to pale yellow liquid

Boiling Point Not established; expected to be >200 °C

Solubility
Expected to be soluble in water and common

organic solvents

Synthesis Protocol: N-Alkylation of 2-Pyrrolidinone
The most direct and common method for synthesizing 1-(Prop-2-yn-1-yl)pyrrolidin-2-one is

the N-alkylation of 2-pyrrolidinone with a propargyl halide. The hydrogen on the nitrogen of the

lactam is sufficiently acidic to be removed by a strong base, and the resulting anion acts as a

nucleophile.

Experimental Protocol
Materials:

2-Pyrrolidinone (1.0 eq)

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

Propargyl bromide, 80% solution in toluene (1.1 eq)

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate
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Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or

nitrogen), add sodium hydride (1.2 eq).

Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully

decant the hexane.

Add anhydrous THF (or DMF) to the flask to create a slurry.

Cool the flask to 0 °C using an ice bath.

Slowly add a solution of 2-pyrrolidinone (1.0 eq) in anhydrous THF dropwise to the NaH

slurry. Effervescence (H₂ gas) will be observed.

Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then let it warm

to room temperature and stir for an additional hour to ensure complete deprotonation.

Cool the reaction mixture back down to 0 °C.

Add propargyl bromide (1.1 eq) dropwise.

After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor

the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cautiously quench the mixture by slowly adding saturated

aqueous NH₄Cl solution at 0 °C.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

Combine the organic layers and wash with water, followed by brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under

reduced pressure using a rotary evaporator.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the resulting crude oil via flash column chromatography (silica gel, using a

hexane/ethyl acetate gradient) to yield the pure product.

Reaction Setup

Reaction Execution

Workup & Purification

1. Add NaH to flask under Argon

2. Wash NaH with hexane

3. Add anhydrous THF

4. Cool to 0 °C

5. Add 2-Pyrrolidinone solution
(Deprotonation)

6. Stir at 0 °C then warm to RT

7. Cool back to 0 °C

8. Add Propargyl Bromide
(Alkylation)

9. Stir overnight at RT

10. Quench with aq. NH4Cl

11. Extract with Ethyl Acetate

12. Wash with brine & Dry

13. Concentrate in vacuo

14. Purify via Chromatography

Pure Product
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Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one.

Spectroscopic Data for Structure Elucidation
The confirmation of the molecular structure is achieved through a combination of spectroscopic

methods. Below are the predicted data tables used for this elucidation.

¹H NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 4.15 Doublet (d) 2H -N-CH₂-C≡CH

~ 3.40 Triplet (t) 2H -N-CH₂-CH₂-

~ 2.45 Triplet (t) 2H -CH₂-C(O)-

~ 2.25 Triplet (t) 1H -C≡CH

~ 2.05 Quintet 2H -CH₂-CH₂-CH₂-

¹³C NMR Spectroscopy (Predicted)
(Solvent: CDCl₃, Frequency: 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~ 175.0 C=O (Lactam Carbonyl)

~ 78.0 -C≡CH

~ 72.5 -C≡CH

~ 48.5 -N-CH₂- (Ring)

~ 33.0 -N-CH₂-C≡CH

~ 30.5 -CH₂-C(O)-

~ 18.0 -CH₂-CH₂-CH₂-

Infrared (IR) Spectroscopy (Predicted)
Frequency (cm⁻¹) Intensity Assignment

~ 3300 Strong, Sharp ≡C-H Stretch (Terminal Alkyne)

~ 2950 Medium C-H Stretch (Aliphatic)

~ 2120 Medium, Sharp C≡C Stretch (Terminal Alkyne)

~ 1690 Strong C=O Stretch (Lactam)

Mass Spectrometry (MS) (Predicted)
m/z Value Interpretation

123 [M]⁺, Molecular Ion

122 [M-H]⁺

94 [M-C₂H₃]⁺ (Loss of vinylacetylene)

84 [M-C₃H₃]⁺ (Loss of propargyl radical)

55 [C₃H₃O]⁺ or [C₄H₇]⁺ Fragment

Structure Elucidation Workflow
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The process of confirming the structure involves integrating the data from each spectroscopic

technique. Each method provides a unique piece of the puzzle, and together they offer

unambiguous proof of the molecular structure.

Mass Spectrometry (MS)
Infrared (IR) Spectroscopy

NMR Spectroscopy (¹H & ¹³C)

Observed m/z = 123

Confirms Molecular Formula:
C₇H₉NO

Final Structure Confirmed:
1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Peaks at:
~1690 cm⁻¹ (Strong)

~2120 cm⁻¹ (Medium)
~3300 cm⁻¹ (Sharp)

Confirms Functional Groups:
Lactam C=O

Terminal Alkyne C≡C
Terminal Alkyne ≡C-H

¹H: 5 unique signals (2H, 2H, 2H, 1H, 2H)
¹³C: 7 unique signals

Confirms Connectivity & Environment:
- Pyrrolidinone ring structure

- N-CH₂ linkage
- Propargyl group (-CH₂-C≡CH)

Click to download full resolution via product page

Caption: Logical workflow for the structure elucidation of the target molecule.

Detailed Interpretation
Mass Spectrometry (MS): The primary role of MS is to determine the molecular weight. A

molecular ion peak [M]⁺ at m/z = 123 confirms the molecular formula C₇H₉NO.

Fragmentation patterns, such as the loss of the propargyl group (m/z 123 -> 84), further

support the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups. The strong

absorption around 1690 cm⁻¹ is characteristic of a five-membered lactam (amide) carbonyl

group.[1] The two sharp peaks at ~3300 cm⁻¹ and ~2120 cm⁻¹ are definitive evidence for a

terminal alkyne C-H bond and C≡C triple bond, respectively.[2][3][4]
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¹³C NMR Spectroscopy: This technique confirms the carbon skeleton. The presence of seven

distinct signals matches the seven carbon atoms in the structure. The signal at ~175.0 ppm

is characteristic of an amide carbonyl carbon.[5][6] The two signals in the 70-80 ppm range

are indicative of the two sp-hybridized carbons of the alkyne. The remaining four signals in

the aliphatic region (15-50 ppm) correspond to the three methylene carbons of the

pyrrolidinone ring and the one methylene carbon of the propargyl group.[7]

¹H NMR Spectroscopy: This provides the most detailed information about the proton

environment and connectivity.

The distinct alkyne proton at ~2.25 ppm, coupled to the methylene group, appears as a

triplet (by long-range coupling).

The methylene protons of the propargyl group (~4.15 ppm) are deshielded by the adjacent

nitrogen and the alkyne, appearing as a doublet coupled to the terminal alkyne proton.

The three sets of signals for the pyrrolidinone ring protons (~3.40, ~2.45, ~2.05 ppm)

confirm the lactam ring structure. Their chemical shifts and multiplicities are consistent

with their positions relative to the nitrogen and carbonyl group.[8][9]

Conclusion
The structural elucidation of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one is a straightforward process

when employing a combination of modern analytical techniques. A plausible synthesis via N-

alkylation of 2-pyrrolidinone provides a reliable route to the compound. Subsequent analysis by

mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy allows for the

unambiguous confirmation of its molecular formula, the identification of its key functional

groups (lactam and terminal alkyne), and the precise mapping of its atomic connectivity. The

data and protocols presented in this guide serve as a comprehensive resource for researchers

working with this versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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